molecular formula C19H18O6Se B14198021 Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester CAS No. 875544-25-5

Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester

Cat. No.: B14198021
CAS No.: 875544-25-5
M. Wt: 421.3 g/mol
InChI Key: OMJALSFDCASJOV-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester is a complex organic compound that features a benzoic acid core with two acetyloxy groups at the 2 and 4 positions, and a 2-(phenylseleno)ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester typically involves multiple steps. One common method starts with the acylation of benzoic acid to introduce the acetyloxy groups. This is followed by the esterification of the carboxylic acid group with 2-(phenylseleno)ethanol under acidic conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The phenylseleno group can be oxidized to form selenoxide.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The acetyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyloxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylseleno group would yield selenoxide, while reduction of the ester groups would yield the corresponding alcohols.

Scientific Research Applications

Benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester involves its interaction with specific molecular targets. The phenylseleno group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyloxy groups can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2,4-bis(acetyloxy)-: Lacks the phenylseleno group, making it less reactive in certain biochemical applications.

    Benzoic acid, 2-(phenylseleno)ethyl ester: Lacks the acetyloxy groups, which may reduce its versatility in chemical reactions.

Uniqueness

The presence of both acetyloxy and phenylseleno groups in benzoic acid, 2,4-bis(acetyloxy)-, 2-(phenylseleno)ethyl ester makes it unique

Properties

CAS No.

875544-25-5

Molecular Formula

C19H18O6Se

Molecular Weight

421.3 g/mol

IUPAC Name

2-phenylselanylethyl 2,4-diacetyloxybenzoate

InChI

InChI=1S/C19H18O6Se/c1-13(20)24-15-8-9-17(18(12-15)25-14(2)21)19(22)23-10-11-26-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3

InChI Key

OMJALSFDCASJOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C(=O)OCC[Se]C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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